molecular formula C7H6O3 B137942 4-Hydroxybenzoic acid-alpha-13C CAS No. 146672-02-8

4-Hydroxybenzoic acid-alpha-13C

Cat. No. B137942
M. Wt: 139.11 g/mol
InChI Key: FJKROLUGYXJWQN-CDYZYAPPSA-N
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Description

4-Hydroxybenzoic acid is a compound that plays a significant role in various applications, including medicinal and polymer synthesis. It is characterized by the presence of hydroxyl (-OH) and carboxylic acid (-CO2H) functional groups attached to an aromatic ring. These functional groups contribute to its ability to participate in hydrogen bonding, which is crucial for its self-assembly in solid-state structures .

Synthesis Analysis

The synthesis of derivatives of 4-hydroxybenzoic acid involves incorporating different functional groups to influence its self-assembly properties. In the study of pseudopolymorphs of a hydroxybenzoic acid derivative, hydrophobic (biphenyl groups) and hydrophilic (-OH and -CO2H) groups were added to the aromatic ring. This modification was aimed at affecting the compound's self-assembly within the solid lattice. The derivative was able to crystallize into three distinct crystalline forms, each influenced by the choice of solvent used during the crystallization process .

Molecular Structure Analysis

The molecular structure of 4-hydroxybenzoic acid derivatives can vary depending on the conditions under which they are crystallized. For instance, the derivative studied in the paper crystallized into monoclinic, triclinic, and another triclinic forms from different solvents. These variations, known as pseudopolymorphs, demonstrate the flexibility of the compound's molecular structure and its ability to form multiple hydrogen-bonded network structures influenced by solute-solvent interactions .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 4-hydroxybenzoic acid-alpha-13C, the presence of hydroxyl and carboxylic acid groups suggests that it can undergo typical aromatic substitution reactions. These reactions could include esterification, amidation, and other reactions pertinent to the synthesis of polymers and medicinal compounds. The ability to form pseudopolymorphs also indicates that the compound can engage in solute-solvent interactions that may lead to different crystalline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxybenzoic acid derivatives are influenced by their molecular structure and the presence of various functional groups. For example, the study of 4-hexyloxybenzoic acid, a homologue in the same series, revealed that it exhibits an enantiotropic nematic phase, which is a type of liquid crystalline phase. High-resolution (13)C NMR studies provided insights into the chemical shift anisotropy (CSA) tensors and molecular order of the compound in different phases. The orientational order parameters calculated from these studies are essential for understanding the behavior of the compound in its liquid crystalline phase and can be extrapolated to similar compounds like 4-hydroxybenzoic acid-alpha-13C .

Scientific Research Applications

Environmental Studies and Toxicology

Parabens, closely related to 4-Hydroxybenzoic acid, are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Haman et al. (2015) reviewed the knowledge acquired over the last decade regarding parabens' presence in surface water and sediments, reflecting their continuous introduction into the environment due to the consumption of paraben-based products. Parabens, including methylparaben and propylparaben, predominate in various environmental matrices, showing their ubiquitous nature and the potential transformation into more stable chlorinated by-products through reactions with free chlorine【Haman, Dauchy, Rosin, & Munoz, 2015】(https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt).

Pharmacological and Health-Related Applications

Research has also delved into the health aspects of parabens (derivatives of 4-Hydroxybenzoic acid), focusing on their antimicrobial preservation qualities and potential toxicological effects. Soni et al. (2002) provided a comprehensive review of methyl paraben, highlighting its extensive use, rapid metabolism, and excretion in humans, alongside a detailed evaluation of its toxicological profile. This study underscores the compound's practical non-toxicity by oral and parenteral routes, its non-carcinogenic, non-mutagenic, and non-teratogenic properties, and its potential allergenicity upon cutaneous exposure【Soni, Taylor, Greenberg, & Burdock, 2002】(https://consensus.app/papers/evaluation-health-aspects-methyl-review-published-soni/2a2f539b872657e6a476949d572f65f7/?utm_source=chatgpt).

Analytical Methodologies

The accurate detection and quantification of 4-Hydroxybenzoic acid and its derivatives in various matrices are crucial for environmental monitoring and health risk assessment. Munteanu and Apetrei (2021) critically reviewed the most important tests used to determine the antioxidant activity, a property relevant to many derivatives of 4-Hydroxybenzoic acid. This review encompasses a wide range of assays, highlighting the methods' applicability, advantages, and limitations in antioxidant analysis【Munteanu & Apetrei, 2021】(https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt).

Safety And Hazards

4-Hydroxybenzoic acid-alpha-13C can cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

4-Hydroxybenzoic acid-alpha-13C has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research activities may focus on producing new compounds using 4-HBA .

properties

IUPAC Name

4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583842
Record name 4-Hydroxy(carboxy-~13~C)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzoic acid-alpha-13C

CAS RN

146672-02-8
Record name 4-Hydroxy(carboxy-~13~C)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146672-02-8
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Synthesis routes and methods I

Procedure details

To prepare 22, a solution of 3 (Srinivasan et al., PLoS Biol. 10:e1001237 (2012), which is hereby incorporated by reference in its entirety) (181.5, 413 μmol) in dry tetrahydrofuran (0.5 mL) was added to a mixture of LiOH (8.9 mg, 371 μmol) and water (0.2 mL) in 1,4-dioxane (1 mL). After stirring at 67° C. for 40 minutes the solution was acidified with few drops of glacial acetic acid and concentrated in vacuo. Flash column chromatography on silica using a gradient of 10-40% ethyl acetate in hexanes afforded 20 (48.5 mg, 145 μmol, 35%) as a colorless oil. A solution of 20 (48.5 mg, 145 μmol) in dry dichloromethane (2 mL) was treated with Dess-Martin periodinane (88 mg, 208 μmol). After 5 hours the solution was diluted with 10 mL dichloromethane and washed three times with a solution of 5% Na2S2O3 in H2O. The organic layer was dried over Na2SO4 and concentrated in vacuo. Flash column chromatography on silica using a gradient of 0-30% ethyl acetate in hexanes afforded 21 (26.8 mg, 81 μmol, 56%) as a colorless oil. A solution of 21 (24.5 mg, 74 μmol) in 1:1 dichloromethane:methanol (0.7 mL) was treated with NaBH4 (12 mg, 317 μmol). After 10 minutes the solution was acidified with glacial acetic acid and diluted with dichloromethane and concentrated in vacuo. Flash column chromatography on silica using a gradient of 0-40% ethyl acetate in hexanes afforded (2S,3R,5S,6R)-6-((R)-hex-5-en-2-yloxy)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl benzoate (22) (18.2 mg, 54 μmol, 74%) as a colorless oil. 1H NMR (600 MHz, acetone-d6): δ (ppm) 8.04-8.01 (m, 2H), 7.67-7.63 (m, 1H), 7.55-7.50 (m, 2H), 5.89 (ddt, J=17.1 Hz, J=10.3 Hz, J=6.6 Hz, 1H), 5.09-5.04 (m, 1H), 4.99-4.95 (m, 1H), 4.84 (d, J=3.7, 1H), 4.69 (ddd, J=11.4 Hz, J=9.8 Hz, J=4.6 Hz, 1H), 4.04-3.98 (m, 1H), 3.89-3.82 (m, 1H), 3.78-3.71 (m, 1H), 2.29-2.16 (m, 3H), 1.93-1.86 (m, 1H), 1.79-1.72 (m, 1H), 1.65-1.58 (m, 1H), 1.19 (d, J=6.1 Hz, 3H), 1.16 (d, J=6.3 Hz, 3H). 13C NMR (151 MHz, acetone-d6): δ (ppm) 165.9, 139.6, 134.1, 131.1, 130.2, 129.5, 114.9, 96.4, 73.7, 72.9, 67.8, 66.8, 37.3, 34.3, 30.7, 19.5, 17.9. See FIGS. 94A-B.
[Compound]
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20
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88 mg
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hexanes
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56%

Synthesis routes and methods II

Procedure details

In contrast to published information, it has been found that the degree of conversion of sodium phenolate to sodium salicylate is practically independent of the reaction temperature. At 165° C. and at 200° C., 85-88% conversion is easily obtained, but by-product formation is reduced as the temperature is increased. For instance, reaction at 140°-150° C. gives about 9% non-salicylic acids mostly 4-HBA in the crude product mixture whereas reaction at 190°-195° C. (at 5 bar co-pressure) gives less than 0.5% non-salicylic acids in the reaction product mixture.
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Synthesis routes and methods III

Procedure details

Degradation of calvatic acid in 1 N HCl containing 10% of methanol under reflux for 15 hours followed by silicic acid chromatography gave p-hydroxy-benzoic acid, melting at 210°14 211° C., which was identified by comparison with the infrared spectrum of an authentic sample. Elemental analysis: found: C, 61.03; H, 4.76; N, 0.0 m/e 138; calcd. for C7H6O3 : C, 60.87; H, 4.38, m.w., 138. The data on high resolution mass spectrum of calvatic acid methyl ester is as follows:
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Synthesis routes and methods IV

Procedure details

Polymerization was carried out in the same way as Example 1, except that (A) preparing materials were changed to 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride, and (B) a mixture of 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride at a molar ratio of 1.05:1:2:4.1 in which 4,4′-dihydroxybiphenyl was excess by 5 mol % was prepared in a reactor vessel, thereby producing a thermoplastic resin in which 4-hydroxybenzoic acid was copolymerized with the resin of Example 1. A molecular structure, sealed end groups, and a sealing rate of ends are shown in Table 2, and changes in number average molecular mass and thermal conductivity before and after melting are shown in Table 3.
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Synthesis routes and methods V

Procedure details

In a pressure reaction vessel were charged 100 g of potassium phenolate, 35 g of phenol and 500 g of a mixture of hydrogenated triphenyls, and a reaction was allowed to proceed at 250° C. and at a carbon dioxide pressure of 7 kg/cm2 (G) for 20 minutes, with stirring. The reaction mixture was cooled and charged into 200 ml of water, followed by separation into the reaction medium layer and the water layer at 60° C. The water layer was made acid with dilute sulfuric acid to give 81.6 g of p-hydroxybenzoic acid (having a purity of 99%). The yield based on potassium phenolate was 77.3%, and the recovered potassium phenolate was 21.0 g, with the selectivity being 99.7%.
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